
N-(3,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as A-84, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. A-84 is a member of the isoxazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of A-84 is not fully understood, but it is believed to involve the modulation of ion channels and receptors. A-84 has been shown to bind to the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. A-84 has also been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
A-84 has been found to have various biochemical and physiological effects, including the modulation of ion channels and receptors, inhibition of cancer cell growth, and reduction of inflammation. A-84 has also been shown to have analgesic effects and can reduce pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using A-84 in lab experiments is its ability to modulate ion channels and receptors, which can lead to changes in neuronal excitability and synaptic transmission. A-84 has also been found to have anti-cancer and anti-inflammatory effects, making it a potentially useful tool in cancer and inflammation research. However, one limitation of using A-84 is its relatively low potency, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are several future directions for research involving A-84. One area of interest is the development of more potent analogs of A-84, which could lead to more effective treatments for pain, cancer, and inflammation. Another area of interest is the investigation of A-84's effects on other ion channels and receptors, which could lead to a better understanding of its mechanism of action. Additionally, research could focus on the development of A-84-based therapeutics for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
A-84 has been used in various scientific research studies, including those related to neuroscience, cancer, and inflammation. In neuroscience research, A-84 has been shown to modulate the activity of ion channels and receptors, which can lead to changes in neuronal excitability and synaptic transmission. In cancer research, A-84 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that A-84 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-5-13-14(9(2)21-17-13)15(18)16-10-6-11(19-3)8-12(7-10)20-4/h6-8H,5H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXXCEHRNBQSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



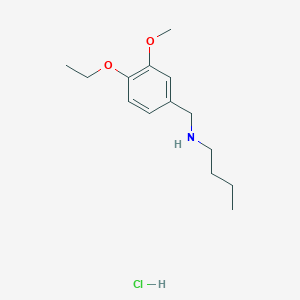
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-iodobenzamide](/img/structure/B4667070.png)
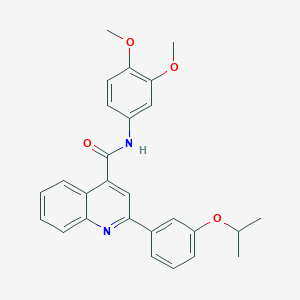
![9-ethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4667073.png)
![3-methyl-4-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4667075.png)
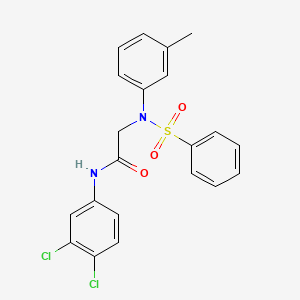
![methyl 1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carboxylate](/img/structure/B4667104.png)
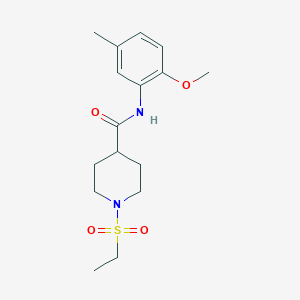
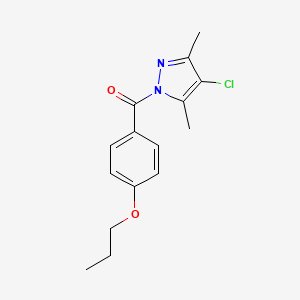
![2-cyano-5-[5-(2,5-dichlorophenyl)-2-furyl]-2,4-pentadienethioamide](/img/structure/B4667125.png)
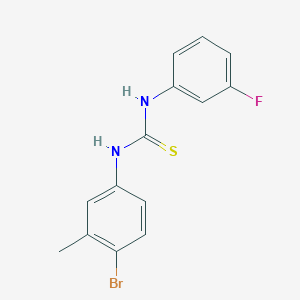
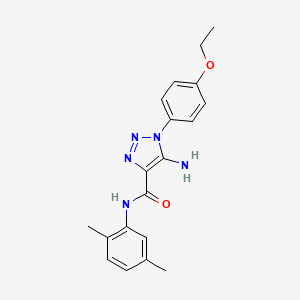
![2-(4-fluorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4667160.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-1-naphthylacetamide](/img/structure/B4667169.png)